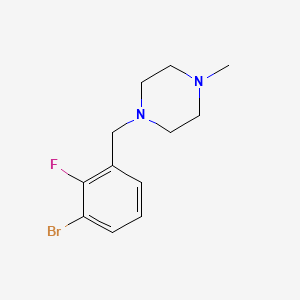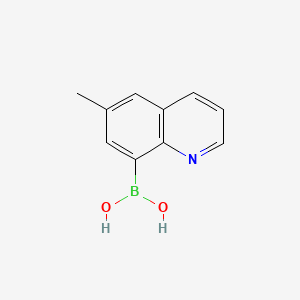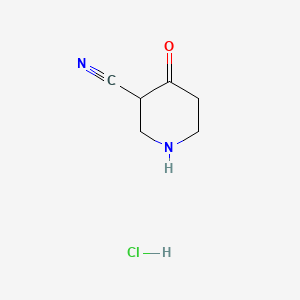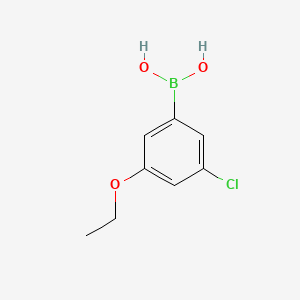
(3-Chloro-5-ethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diarylborinic acids and their four-coordinated analogs, such as “(3-Chloro-5-ethoxyphenyl)boronic acid”, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic acid functional group and is derived from the phenol family.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 200.425.Scientific Research Applications
Fluorescence Quenching and Photophysical Properties
Boronic acid derivatives, including (3-Chloro-5-ethoxyphenyl)boronic acid, have been extensively studied for their unique fluorescence quenching properties. These compounds demonstrate significant interactions with quenchers like aniline in various solvents, influenced by the formation of intermolecular and intramolecular hydrogen bonds. Such properties are pivotal for understanding the solute's photophysical behaviors in different environmental conditions, offering insights into the solute's ground state conformations and potential applications in fluorescence-based sensors and molecular probes (Geethanjali et al., 2015).
Organic Synthesis and Catalysis
Sensing and Material Science
Boronic acid derivatives are also notable for their applications in sensing and material science. Their ability to form reversible covalent bonds with diols and alpha-hydroxy acids facilitates the development of responsive materials and sensors, particularly for detecting sugars and other bioactive substances. This property has been utilized to create holographic sensors for L-lactate, demonstrating the potential of boronic acids in the development of novel, reversible, and highly selective sensing technologies (Sartain et al., 2008).
Environmental Applications
The unique chemical properties of boronic acids have been explored for environmental applications, including the treatment of boron pollution. Novel adsorbing materials with boronate affinity have been developed to capture boronic acids from waste streams effectively. These materials demonstrate significant adsorption performance and can be easily recycled, highlighting the potential of boronic acid derivatives in addressing environmental pollution challenges (Zhang et al., 2021).
Safety and Hazards
The safety data sheet for “(3-Chloro-5-ethoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up place .
Mechanism of Action
Target of Action
The primary target of (3-Chloro-5-ethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various applications .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, leading to a variety of potential applications .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also contribute to the efficacy of the reaction .
Properties
IUPAC Name |
(3-chloro-5-ethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSXBHJXIDTTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681557 |
Source


|
| Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-73-9 |
Source


|
| Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
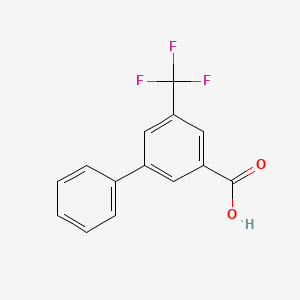
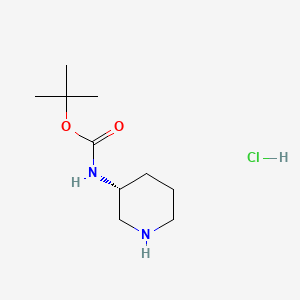
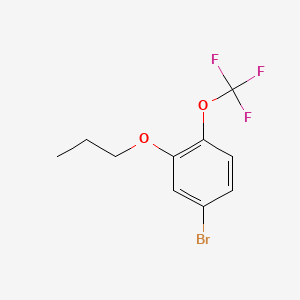
![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)


![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)

